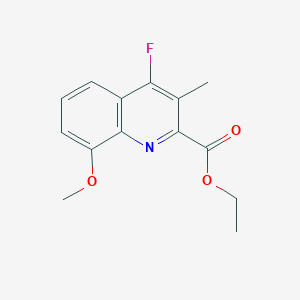

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

Description

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is a substituted quinoline derivative characterized by a fluorine atom at position 4, a methoxy group at position 8, a methyl group at position 3, and an ethyl carboxylate ester at position 2. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as antibacterial agents (e.g., fluoroquinolones) .

Properties

Molecular Formula |

C14H14FNO3 |

|---|---|

Molecular Weight |

263.26 g/mol |

IUPAC Name |

ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate |

InChI |

InChI=1S/C14H14FNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 |

InChI Key |

IKQBYISUOYXXNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate has shown promising potential as an antimicrobial and anticancer agent:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the range of 5–20 µg/mL, indicating its potential as a therapeutic agent in infectious diseases.

- Anticancer Activity : Research on the cytotoxic effects of this compound revealed significant reductions in cell viability in HepG2 (hepatocellular carcinoma) cells, with an IC50 value of approximately 15 µM. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Antimalarial Effects

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate has been evaluated for its antimalarial properties. In assays against chloroquine-sensitive and resistant strains of Plasmodium falciparum, it exhibited promising results with an EC50 value of 0.16 µM against multidrug-resistant strains, highlighting its potential utility in combating drug-resistant malaria.

Material Science

The unique structural features of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate make it a candidate for the development of novel materials with specific electronic and optical properties. Its fluorinated structure can enhance the material's stability and performance in various applications, including electronics and photonics .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | To evaluate the antimicrobial efficacy against bacterial strains | Demonstrated significant inhibition against E. coli and S. aureus with MIC values between 5–20 µg/mL. |

| Research on Anticancer Properties | To assess cytotoxic effects on cancer cell lines | Reduced cell viability in HepG2 cells with an IC50 value of approximately 15 µM. |

| Evaluation of Antimalarial Activity | To test effectiveness against P. falciparum | EC50 value of 0.16 µM against multidrug-resistant strains. |

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound’s fluorine and methoxy substituents can enhance its binding affinity and specificity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations

Position of Carboxylate Group: The target compound’s carboxylate group at C2 is distinct from analogs with carboxylates at C3 (e.g., ). This positional shift may alter steric interactions with biological targets like DNA gyrase, a common target for quinolones .

Substituent Effects: Fluorine vs. Methoxy vs. Trifluoromethyl: The 8-OMe group (target) is less lipophilic than 8-CF₃ (), which could affect membrane permeability. Methyl at C3: Unique to the target compound, the 3-Me group introduces steric hindrance, possibly modulating interactions with bacterial enzymes .

Biological Activity Trends: Analogs with 4-oxo groups (e.g., ) are associated with fluoroquinolone-like antibacterial activity, while hydroxyl or methoxy groups (e.g., ) may alter potency or spectrum.

Synthetic Accessibility: The synthesis of the target compound likely involves nucleophilic substitution and cyclocondensation reactions, as seen in related quinoline derivatives (e.g., ). However, introducing methyl at C3 may require specialized reagents.

Research Findings and Implications

Physicochemical Properties

Pharmacological Potential

- While direct activity data are unavailable, structural similarities to fluoroquinolones (e.g., moxifloxacin derivatives in ) suggest possible antibacterial or antitumor activity. The 4-F and 8-OMe substituents may confer resistance to enzymatic degradation compared to older quinolones.

Biological Activity

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this quinoline derivative.

Synthesis and Structural Characteristics

The compound can be synthesized through various methodologies that involve the modification of quinoline derivatives. Key synthetic routes often include reactions involving substituted anilines and aldehydes, leading to the formation of the desired quinoline structure with specific substituents such as fluoro and methoxy groups .

Structural Formula

The structural formula for Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate can be represented as follows:

Antiviral Properties

Quinoline derivatives, including Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate, have been studied for their antiviral activities. Research indicates that quinolines can inhibit various viral strains, including HIV and Zika virus . The mechanism often involves interference with viral replication processes.

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties by inhibiting specific enzymes critical for cancer cell proliferation. For instance, compounds targeting dihydroorotate dehydrogenase (DHODH) have demonstrated significant activity against cancer cell lines. Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate is hypothesized to exhibit similar properties due to its structural analogies with known DHODH inhibitors .

The biological activity of Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of DHODH, leading to pyrimidine depletion and subsequent cell cycle arrest in cancer cells .

- Antiviral Mechanisms : By disrupting viral entry or replication pathways, quinoline derivatives can effectively reduce viral loads in infected cells .

- Cellular Signaling Modulation : Compounds in this class may interact with cellular signaling pathways that regulate apoptosis and cell survival, enhancing their therapeutic potential against tumors.

Table 1: Biological Activity Summary

| Activity Type | Target/Pathway | IC50 (nM) | Reference |

|---|---|---|---|

| Antiviral | HIV | Not specified | |

| Anticancer | DHODH | 9.71 ± 1.4 | |

| Antimicrobial | Various bacterial strains | Not specified |

Case Studies

- Antiviral Efficacy : A study exploring various quinoline derivatives found that compounds with similar structures to Ethyl 4-fluoro-8-methoxy-3-methylquinoline exhibited significant antiviral activity against the Zika virus, demonstrating a potential pathway for treatment development .

- Cancer Cell Line Studies : In vitro studies using HCT-116 colon cancer cells showed that analogs of this compound inhibited cell growth significantly when compared to control groups, reinforcing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.